(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide
Description
This compound is a highly complex macrocyclic peptide characterized by an intricate arrangement of functional groups. Its structure includes:
- Multiple amino acid residues: Notably, (2S,3S)-2-amino-3-methylpentanoyl and (2S)-6-aminohexanoyl moieties.
- Thioether linkages: The "tetrathia" descriptor indicates four sulfur atoms forming cyclic bridges, likely stabilizing the macrocyclic core .
- Hydrophobic domains: Propan-2-yl and (2S)-butan-2-yl substituents, suggesting partial lipid solubility .
Properties
Molecular Formula |
C110H192N40O24S4 |
|---|---|
Molecular Weight |
2587.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide |
InChI |
InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-177-178-54-78-100(166)135-68(33-25-41-126-109(120)121)92(158)132-67(31-18-23-39-114)95(161)147-85(59(8)12-2)106(172)144-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)51-175-176-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-61,64-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,124,129)(H,125,130)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127)/t58-,59-,60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-,86-,87-/m0/s1 |
InChI Key |
COXZPDHTJACGLG-IEVXVHRQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)[C@@H](C)CC)CC4=CNC=N4)CCCCN)[C@@H](C)CC)C(C)C)CC5=CNC=N5)CCCNC(=N)N)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)C(C)CC)CC4=CNC=N4)CCCCN)C(C)CC)C(C)C)CC5=CNC=N5)CCCNC(=N)N)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptide 401 can be synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes repeated cycles of deprotection, coupling, and washing to ensure the correct sequence of amino acids .
Industrial Production Methods
Industrial production of peptides like Peptide 401 often employs automated SPPS systems. These systems allow for the efficient and scalable synthesis of peptides by automating the repetitive steps involved in SPPS. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides .
Chemical Reactions Analysis
Types of Reactions
Peptide 401 undergoes various chemical reactions, including:
Oxidation: This reaction can affect the disulfide bonds within the peptide, altering its structure and function.
Reduction: Reduction of disulfide bonds can lead to the formation of free thiol groups, impacting the peptide’s biological activity.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with modified properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of Peptide 401, as well as various analogs with substituted amino acid residues .
Scientific Research Applications
Peptide 401 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Researchers study its role in mast cell degranulation and its effects on inflammatory pathways.
Medicine: Peptide 401 is investigated for its potential therapeutic applications in treating inflammatory diseases and conditions like arthritis.
Industry: It is used in the development of anti-inflammatory drugs and as a tool in biochemical assays
Mechanism of Action
Peptide 401 exerts its effects primarily by binding to specific receptors on the surface of mast cells, leading to their degranulation. This process involves the release of histamine and other inflammatory mediators, which contribute to its anti-inflammatory properties. The peptide also inhibits prostaglandin synthesis, further reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally or functionally related compounds is presented below:
Table 1: Structural and Functional Comparison
*Estimated based on structural complexity.
Key Findings:
Structural Complexity vs. Bioactivity: The target compound’s macrocyclic architecture and thioether linkages resemble marine actinomycete peptides (e.g., salternamides), which exhibit potent antibiotic properties . In contrast, smaller molecules like 2-phenylpropionic acid derivatives prioritize specific enzyme interactions (e.g., COX-1) over broad-spectrum activity . Unlike solophenol A, a flavonoid with anti-acetylcholinesterase activity, the target compound lacks aromatic phenolic groups, suggesting divergent biological targets .
Synthetic Accessibility: The target compound’s synthesis likely requires non-ribosomal peptide synthetase (NRPS) pathways or advanced solid-phase peptide synthesis (SPPS), similar to marine-derived macrocycles . This contrasts with simpler derivatives like OP-830, which are synthesized via modular epoxide and azide chemistry .
Solubility and Pharmacokinetics :
- The hydrophobic (2S)-butan-2-yl groups may limit aqueous solubility, necessitating formulations using solvents like n-hexane for extraction . Conversely, charged carbamimidamidopropyl groups could enhance binding to cellular targets, analogous to cationic antimicrobial peptides .
Safety Profile: While the target compound’s safety data are unavailable, structurally related marine peptides often exhibit cytotoxicity at higher doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
